1,2-Epoxyhexadecane

Description

Overview of 1,2-Epoxyhexadecane as a Research Compound

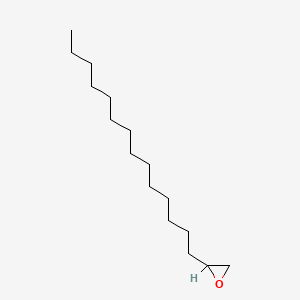

This compound, also known by synonyms such as 2-tetradecyloxirane or hexadecylene oxide, is an organic compound belonging to the epoxide class. Its molecular formula is C₁₆H₃₂O, with a molecular weight of approximately 240.42 g/mol nih.govsmolecule.comnist.govcymitquimica.comalfa-chemistry.com. Structurally, it features a 16-carbon saturated hydrocarbon chain with a highly reactive three-membered epoxide ring (oxirane) formed by two adjacent carbon atoms and an oxygen atom at the 1 and 2 positions of the hexadecane (B31444) chain smolecule.comnist.govcymitquimica.comontosight.aiwikipedia.org. This strained ring structure renders this compound susceptible to various chemical transformations, particularly ring-opening reactions with nucleophiles smolecule.comcymitquimica.comontosight.aiwikipedia.org. It typically presents as a white waxy solid or a clear, colorless liquid with a faint pleasant odor nih.govsmolecule.comchemicalbook.com. Available commercially, it is often supplied as a technical grade with an assay of approximately 85% alfa-chemistry.comontosight.aisigmaaldrich.com. Its chemical properties, including its reactivity and physical state, make it a subject of interest in diverse scientific disciplines, from organic synthesis to materials science and biochemistry.

Historical Context of Epoxide Chemistry Relevant to this compound

The study of epoxides has a rich history intertwined with the development of organic chemistry and the subsequent creation of epoxy resins. The fundamental epoxide functional group, an oxirane, was recognized for its unique reactivity early on smolecule.comontosight.aiwikipedia.org. A significant early observation was made in 1909 by Russian chemist Prileschajew, who noted the reaction between olefins and perbenzoic acid to form epoxides epoxyetciecanada.comepoxyflooringtech.com.au. The practical synthesis and application of epoxides, particularly in the context of what would become epoxy resins, gained momentum in the mid-20th century. In the 1930s, Paul Schlack patented the crosslinking of epoxides with amines, and Pierre Castan independently developed processes for epoxy resin synthesis, noting their low shrinkage and lack of volatile byproducts during curing epoxyetciecanada.comepoxyflooringtech.com.auwikipedia.orgepoxy-europe.euelastomer.com. Concurrently, Sylvan Greenlee in the United States also contributed to the development and patenting of epoxy resins derived from bisphenol-A and epichlorohydrin (B41342) epoxyetciecanada.comepoxyflooringtech.com.auwikipedia.orgepoxy-europe.eu. During World War II, the utility of epoxides in adhesives and coatings was recognized for military applications, spurring further research and development elastomer.com. The commercialization of epoxy resins in the 1950s and 1960s marked a significant milestone, with their adoption in high-performance sectors like aerospace and automotive industries due to their exceptional mechanical properties and chemical resistance epoxyflooringtech.com.auelastomer.com. This historical foundation in epoxide chemistry underpins the ongoing research into specific epoxide compounds like this compound.

Significance of this compound in Contemporary Chemical and Biological Studies

Role as a Chemical Intermediate in Advanced Syntheses

The reactive epoxide moiety of this compound makes it a valuable building block in organic synthesis. It serves as a versatile intermediate for the creation of a wide array of more complex molecules and functional materials smolecule.comcymitquimica.comontosight.aiencyclopedia.puborientjchem.org. Through ring-opening reactions with various nucleophiles such as amines, alcohols, and thiols, it can be transformed into diverse derivatives, including alcohols and ethers cymitquimica.comontosight.aiwikipedia.org. This reactivity is leveraged in the synthesis of specialty chemicals, including surfactants, plasticizers, and lubricants smolecule.comontosight.ai. Furthermore, it acts as a precursor in the production of polyols, which are essential components in the manufacture of polyurethane foams ontosight.ai. In the realm of advanced materials, it can be used to construct lipids for lipid nanoparticles, highlighting its role in sophisticated chemical assembly broadpharm.com. The general utility of epoxides in creating complex molecules, including pharmaceuticals, further underscores the importance of compounds like this compound in synthetic chemistry encyclopedia.puborientjchem.orgscbt.comnumberanalytics.com. The metabolic conversion of 1-hexadecene (B165127) to this compound, and subsequently to 1,2-dihydroxyhexadecane, also situates it within biochemical transformation pathways nih.govnih.gov.

Relevance in Polymer Science and Material Development

This compound finds significant application in polymer science and the development of novel materials. Its ability to undergo ring-opening polymerization processes makes it a useful monomer or comonomer in the synthesis of various polymers smolecule.comscbt.com. Epoxy resins, which are fundamentally based on compounds containing epoxide groups, are renowned for their exceptional strength, low weight, and versatility, making them indispensable in industries ranging from aerospace to electronics wikipedia.orgebsco.com. This compound can contribute to the formulation of these epoxy resins, which are critical for producing robust adhesives, durable coatings, and high-performance composite materials ontosight.aiwikipedia.orgscbt.comebsco.com. The presence of its long hydrocarbon chain may also impart surfactant-like properties to materials, useful in applications requiring emulsification or wetting capabilities ontosight.ai. As a chemical intermediate in materials science, it is employed in the synthesis of more complex molecules with tailored properties for advanced applications cymitquimica.com.

Importance in Biochemical and Biological Interaction Research

In the biochemical and biological sciences, this compound serves as a tool for investigating epoxide reactivity and biological interactions smolecule.com. While not a polyunsaturated fatty acid epoxide (EpFA) itself, its structural class is relevant to the study of endogenous lipid mediators. EpFAs, such as epoxyeicosatrienoic acids (EETs), are known to play crucial roles in regulating physiological processes including blood pressure, inflammation, angiogenesis, and pain perception nih.govmdpi.comucanr.edu. These EpFAs are typically metabolized by soluble epoxide hydrolase (sEH) into less active diols, and inhibitors of sEH are a focus of therapeutic research for various diseases nih.govmdpi.comucanr.edunih.gov. Studies have indicated that this compound may exhibit antioxidant activity in cell-based assays, although further investigation is required smolecule.com. Its natural occurrence in plants like Houttuynia cordata also suggests potential biological relevance nih.govsmolecule.com. Research has also identified it as a potential endocrine disruptor nih.gov.

Natural Occurrence and Biosynthetic Pathways of this compound

This compound has been identified as a naturally occurring compound found in certain plant species, notably in Houttuynia cordata nih.govsmolecule.com. From a metabolic perspective, it is recognized as a metabolite of 1-hexadecene. Specifically, hepatic microsomes are involved in the oxygenation of 1-hexadecene to form this compound, which can then be further hydrolyzed to 1,2-dihydroxyhexadecane nih.govnih.gov. This metabolic pathway highlights its presence and transformation within biological systems, particularly in mammals. The broader class of epoxy-fatty acids (EpFAs) are known to be synthesized endogenously from polyunsaturated fatty acids (PUFAs) through cytochrome P450 (CYP450) enzyme activity, demonstrating a general pathway for the biological formation of epoxy lipids mdpi.comucanr.edu.

Data Tables

Table 1: Physical and Chemical Properties of this compound

Compound Name List

this compound

2-Tetradecyloxirane

Oxirane, tetradecyl-

Tetradecyloxirane

Hexadecylene oxide

1,2-Hexadecene epoxide

Hexadecane, 1,2-epoxy-

Structure

3D Structure

Properties

IUPAC Name |

2-tetradecyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-15-17-16/h16H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSZTYVZOIUIIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O | |

| Record name | 1,2-EPOXYHEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20341 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68110-12-3 | |

| Record name | Oxirane, 2-tetradecyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68110-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9025245 | |

| Record name | 1,2-Epoxyhexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2-epoxyhexadecane appears as white waxy solid or clear colorless liquid. Faint pleasant odor. (NTP, 1992), Liquid, White solid or colorless liquid; Faint pleasant odor; [CAMEO] Liquid; [MSDSonline] | |

| Record name | 1,2-EPOXYHEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20341 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxirane, 2-tetradecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Epoxyhexadecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2771 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

518 to 527 °F at 760 mmHg (NTP, 1992) | |

| Record name | 1,2-EPOXYHEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20341 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Reaction (NTP, 1992) | |

| Record name | 1,2-EPOXYHEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20341 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.849 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | 1,2-EPOXYHEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20341 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7320-37-8 | |

| Record name | 1,2-EPOXYHEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20341 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Epoxyhexadecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7320-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Epoxyhexadecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007320378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2-tetradecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Epoxyhexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetradecyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRADECYLOXIRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B11674G91K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-EPOXYHEXADECANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

77 to 81 °F (NTP, 1992) | |

| Record name | 1,2-EPOXYHEXADECANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20341 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Ii. Advanced Synthesis Methodologies and Catalytic Epoxidation of 1 Hexadecene to 1,2 Epoxyhexadecane

Chemoenzymatic Epoxidation Approaches

Chemoenzymatic strategies leverage the high selectivity and mild reaction conditions offered by enzymes, often in combination with chemical reagents, to achieve specific transformations. For the synthesis of 1,2-Epoxyhexadecane, these approaches are particularly valuable for controlling stereochemistry and minimizing by-product formation.

Lipases, known for their esterase and hydrolase activities, can also catalyze perhydrolysis reactions. In this process, lipases facilitate the reaction between a carboxylic acid and hydrogen peroxide to generate a peroxycarboxylic acid in situ. This in situ generated peroxyacid then acts as the epoxidizing agent, reacting with the alkene (1-hexadecene) to form the epoxide. This method is advantageous as it avoids the handling of pre-formed, potentially hazardous peroxyacids and allows for milder reaction conditions acs.orgrsc.orgdoria.fi.

The lipase (B570770) from Candida antarctica (CalB), often immobilized on an acrylic resin (e.g., Novozym 435), is a commonly employed biocatalyst for such chemoenzymatic epoxidations acs.orgrsc.org. Research has explored optimizing reaction parameters such as solvent choice, temperature, and the concentration of reactants to maximize yield and selectivity rsc.orgacs.org. For instance, the use of deep eutectic solvents has shown promise in stabilizing the biocatalyst and improving reaction robustness rsc.org.

Microbial biocatalysis offers a sustainable route to epoxides, utilizing whole microbial cells or isolated enzymes to perform the oxidation. This approach can be highly selective and operate under environmentally benign conditions.

Corynebacterium equi IFO 3730 has been identified as a microorganism capable of efficiently assimilating 1-hexadecene (B165127) and producing this compound researchgate.nettandfonline.comtandfonline.comoup.com. Studies have shown that this bacterium yields the (R)-enantiomer of this compound with high optical purity (reported as 100% by PMR measurement of a derived alcohol) researchgate.nettandfonline.comtandfonline.comoup.com. The optimal conditions for its production involve specific medium compositions and the addition of co-substrates like octane (B31449) and Tween 80 to enhance yield and suppress substrate degradation researchgate.nettandfonline.com. Research indicates that C. equi can also process other terminal olefins with carbon chains longer than fourteen carbons researchgate.nettandfonline.comtandfonline.com.

The efficient production of epoxides via microbial fermentation necessitates optimized bioreactor design and process control. Strategies often focus on maximizing cell viability, controlling substrate and product concentrations to mitigate toxicity, and ensuring efficient mass transfer. For long-chain alkenes like 1-hexadecene, which are sparingly soluble in aqueous media, a two-phase system (aqueous phase for cells, organic phase for substrate and product) can be beneficial. This separation can reduce product inhibition and cell inactivation asm.org.

Optimization parameters may include aeration, agitation, temperature, pH, substrate feeding strategies, and the use of co-solvents or emulsifiers to improve substrate availability researchgate.netasm.org. Research into microbial epoxidation also explores strain engineering and the use of immobilized cells or enzymes to enhance stability and reusability, contributing to more cost-effective and scalable processes asm.orgeuropa.eu.

Microbial Transformations and Biocatalysis for this compound Production

Role of Corynebacterium equi IFO 3730 in 1-Hexadecene Oxidation

Catalytic Epoxidation of 1-Hexadecene

Catalytic epoxidation methods employ chemical catalysts to facilitate the oxidation of alkenes. These methods are often more rapid and can be scaled up more readily than some biocatalytic approaches, though they may require more stringent control of reaction conditions.

The epoxidation of alkenes using peroxycarboxylic acids (peracids), such as meta-chloroperoxybenzoic acid (mCPBA) or peracetic acid, is a well-established chemical transformation ucalgary.cachemistrysteps.compsu.eduleah4sci.comyoutube.com. The reaction proceeds via a concerted mechanism where the peracid transfers an oxygen atom to the alkene's π-bond, forming a three-membered epoxide ring and a carboxylic acid by-product ucalgary.cachemistrysteps.comleah4sci.com. This process is characterized as a syn-addition, meaning the oxygen atom adds to the same face of the double bond ucalgary.cachemistrysteps.comyoutube.com.

The stereochemistry of the alkene is preserved in the resulting epoxide; cis-alkenes yield cis-epoxides, and trans-alkenes yield trans-epoxides ucalgary.cachemistrysteps.comyoutube.com. For terminal alkenes like 1-hexadecene, the epoxidation typically occurs at the terminal double bond, forming this compound. While peracid epoxidation is generally highly chemoselective for the double bond, achieving high enantioselectivity typically requires the use of chiral catalysts or reagents, which are not inherent to the standard peracid mechanism chemistrysteps.comleah4sci.com. However, the inherent stereospecificity of the syn-addition is a key feature of this method.

Data Table 1: Comparison of Epoxidation Methods

| Method | Key Reagent/Catalyst | Stereoselectivity | By-products | Key Advantages | Key Disadvantages |

| Lipase-Catalyzed Perhydrolysis | Lipase (e.g., Candida antarctica), H₂O₂, Carboxylic Acid | Can be tuned; enzyme can induce asymmetry | Water, Carboxylic Acid | Mild conditions, in situ peracid generation, avoids hazardous reagents | Slower reaction rates, enzyme cost and stability |

| Corynebacterium equi IFO 3730 | Whole microbial cells | High enantioselectivity (R-configuration) | Biomass, metabolic by-products | High optical purity, sustainable process | Slower reaction rates, potential product toxicity, complex optimization |

| Peracid-Mediated Epoxidation | Peroxycarboxylic acids (mCPBA, Peracetic acid) | Stereospecific (syn-addition), racemic product typically | Carboxylic acid | Fast reaction rates, high chemoselectivity | Stoichiometric use of peracids, potential safety hazards, acid waste generation |

| Unspecific Peroxygenases (UPOs) | Fungal UPOs, H₂O₂ | Can show selectivity; substrate-dependent | Water, oxidized by-products | Green oxidant (H₂O₂), robust enzymes, potential for long-chain alkenes | Enzyme stability issues with certain substrates, lower turnover for some UPOs |

Data Table 2: Corynebacterium equi IFO 3730 Mediated Epoxidation of 1-Hexadecene

| Parameter | Value | Reference(s) |

| Microorganism | Corynebacterium equi IFO 3730 | researchgate.nettandfonline.comtandfonline.comoup.com |

| Substrate | 1-Hexadecene | researchgate.nettandfonline.comtandfonline.comoup.com |

| Product | This compound | researchgate.nettandfonline.comtandfonline.comoup.com |

| Enantiomeric Configuration | (R)-configuration | researchgate.nettandfonline.comtandfonline.comoup.com |

| Optical Purity | 100% (determined via PMR of derived 1-methoxy-2-hexadecanol) | researchgate.nettandfonline.comtandfonline.comoup.com |

| Maximum Yield (based on consumed substrate) | 41% | researchgate.nettandfonline.com |

| Optimal Conditions | 0.5% 1-hexadecene, 2.0% octane, 0.1% Tween 80 in medium | researchgate.nettandfonline.com |

| Other Assimilated Substrates | Terminal olefins with carbon chains longer than fourteen carbons | researchgate.nettandfonline.comtandfonline.com |

Compound List:

this compound

1-Hexadecene

meta-chloroperoxybenzoic acid (mCPBA)

Peracetic acid

Octane

Tween 80

1-methoxy-2-hexadecanol

Candida antarctica lipase B (CalB)

Novozym 435

Corynebacterium equi IFO 3730

Unspecific Peroxygenases (UPOs)

Homogeneous Catalytic Systems for this compound Formation

Organocatalytic Systems for Asymmetric Epoxidation

Organocatalysis has emerged as a powerful and versatile tool in modern organic synthesis, offering metal-free alternatives for a wide array of transformations, including the crucial asymmetric epoxidation of alkenes. This approach leverages small organic molecules, often derived from natural sources like amino acids or carbohydrates, to induce chirality in the epoxidation process, leading to enantiomerically enriched epoxides. The development of efficient organocatalytic systems for the asymmetric epoxidation of long-chain α-olefins, such as 1-hexadecene, is of significant interest due to the potential applications of the resulting chiral epoxides in various industrial sectors, including pharmaceuticals and materials science.

While the specific literature detailing the organocatalytic asymmetric epoxidation of 1-hexadecene is not as extensive as for simpler or more functionalized olefins, the advancements in organocatalysis for general alkene epoxidation provide a strong foundation for understanding the principles and potential of this methodology. Key organocatalyst classes that have demonstrated efficacy in asymmetric epoxidation include chiral ketones, amines (such as proline derivatives, diamines, and peptide-based catalysts), and thioureas. These catalysts typically activate an oxidant, such as hydrogen peroxide (H₂O₂), tert-butylhydroperoxide (TBHP), or hypervalent iodine reagents, and then facilitate the transfer of an oxygen atom to the alkene substrate in a stereoselective manner.

Key Organocatalytic Systems and Their Performance:

The development of organocatalytic asymmetric epoxidation has seen significant progress, particularly with electron-deficient olefins like enones and enals. However, research is also expanding towards less functionalized alkenes.

Chiral Ketone Catalysts: Pioneering work by Shi and coworkers has demonstrated the effectiveness of chiral ketone catalysts, often derived from fructose, for the asymmetric epoxidation of a broad range of olefins, including terminal and substituted alkenes. These systems typically operate through a proposed spiro transition state, enabling high enantioselectivities for many substrates nih.govmit.edu.

Chiral Amine Catalysts: Various chiral amine catalysts, including proline derivatives, α,α-diaryl prolinol silyl (B83357) ethers, and other pyrrolidine-based structures, have shown remarkable success in the asymmetric epoxidation of α,β-unsaturated aldehydes and ketones scienceopen.comscienceopen.comresearchgate.net. These catalysts often activate the oxidant and the substrate through iminium or enamine intermediates, or via hydrogen-bonding interactions, leading to high yields and enantiomeric excesses (ee), often exceeding 90% scienceopen.comresearchgate.net. For instance, α,α-diaryl prolinol silyl ethers have been reported to catalyze the epoxidation of α,β-unsaturated aldehydes with up to 98% ee and excellent yields scienceopen.comresearchgate.net.

Peptide-Based Catalysts: Peptide catalysts have also been explored for asymmetric epoxidation, demonstrating efficacy in activating oxidants like Oxone for the epoxidation of α,β-unsaturated carbonyl compounds rsc.orguea.ac.uk.

Hypervalent Iodine Reagents: Systems employing chiral amines in conjunction with hypervalent iodine reagents have also proven effective for asymmetric epoxidation, achieving notable enantioselectivities for substrates like cinnamates princeton.edu.

While direct, detailed studies on the asymmetric organocatalytic epoxidation of the long-chain α-olefin, 1-hexadecene, are less frequently cited in the general reviews, the principles and catalyst designs developed for other olefins are highly relevant. The challenge with longer alkyl chains often lies in substrate solubility and steric accessibility within the catalytic pocket. However, the adaptability of organocatalytic systems suggests potential for their application to substrates like 1-hexadecene, potentially requiring tailored catalyst structures or optimized reaction conditions.

Representative Organocatalytic Asymmetric Epoxidation Systems for Olefins:

The following table summarizes representative organocatalytic systems employed for the asymmetric epoxidation of various olefins, illustrating the range of catalysts, oxidants, and achievable selectivities. These examples highlight the potential applicability to longer-chain α-olefins like 1-hexadecene.

| Catalyst Type | Specific Catalyst Example | Substrate Class | Oxidant | Yield (%) | Enantiomeric Excess (ee %) | Reference Snippet |

| Chiral Ketones | Shi's chiral ketones (general) | Various olefins (including terminal, substituted) | Various | High | High (for some terminal) | nih.gov |

| Chiral Amines | α,α-Diaryl prolinol silyl ethers | α,β-unsaturated aldehydes | H₂O₂, UHP, Na₂CO₃·1.5H₂O₂ | Up to 90% | Up to 98% | scienceopen.comresearchgate.net |

| Chiral Amines | Diphenylprolinol | α,β-unsaturated aldehydes | TBHP | Up to 90% | Up to 98% | scienceopen.com |

| Chiral Amines | Diphenylprolinol | Electron-deficient olefins (enones, acrylonitriles) | TBHP | Not specified | Up to 82% | scienceopen.com |

| Chiral Amines | Proline derivatives | α,β-unsaturated aldehydes | H₂O₂, UHP, Na₂CO₃·1.5H₂O₂ | High | Up to 98% | researchgate.net |

| Chiral Amines | Chiral pyrrolidine (B122466) derivatives | α,β-unsaturated aldehydes | H₂O₂, UHP, Na₂CO₃·1.5H₂O₂ | High | Up to 98% | researchgate.net |

| Chiral Amines | Amino acid-derived imidazolidinones | α,β-unsaturated aldehydes | H₂O₂, UHP, Na₂CO₃·1.5H₂O₂ | High | Up to 98% | researchgate.net |

| Peptide-based | Peptide catalyst 130 | α,β-unsaturated cinnamaldehydes | Oxone | Not specified | Not specified | rsc.org |

| Chiral Ketones | 3-keto bile acids | Simple pro-chiral olefins | Oxone | Not specified | 9-12.5% | researchgate.net |

| Chiral Amines | Chiral secondary amines | 1-phenylcyclohexene | Not specified | Not specified | Up to 57% | uea.ac.uk |

| Chiral Amines (Iminium Catalysis) | Page's iminium salts | Chromenes | TPPP | High | >99% | uea.ac.uk |

| Hypervalent Iodine Catalysis | NsNIPh (with chiral amine co-catalyst) | Cinnamates | NsNIPh | 87-88% | 87-88% | princeton.edu |

Note on Substrate Scope: While the table showcases the success of organocatalytic asymmetric epoxidation with various olefin classes, direct examples specifically for the asymmetric organocatalytic epoxidation of 1-hexadecene are not prominently detailed in the reviewed literature. However, the broad applicability of catalyst classes like chiral ketones and amines suggests potential for developing such systems for long-chain α-olefins.

Compound List:

this compound

1-Hexadecene

Hydrogen peroxide (H₂O₂)

tert-Butylhydroperoxide (TBHP)

Oxone

Hypervalent iodine reagents

NsNIPh

Chiral ketones

Chiral amines

Proline

Chiral pyrrolidine derivatives

Amino acid-derived imidazolidinones

Peptide-based catalysts

Chiral secondary amines

Iminium salts

Diphenylprolinol

α,α-Diaryl prolinol silyl ethers

3-keto bile acids

1-phenylcyclohexene

Chromenes

α,β-unsaturated aldehydes

α,β-unsaturated ketones

Enones

Acrylonitriles

Cinnamates

Cinnamaldehydes

Simple pro-chiral olefins

Terminal olefins

Substituted olefins

TPPP

Iii. Chemical Transformations and Reaction Mechanisms of 1,2 Epoxyhexadecane

Ring-Opening Reactions of the Epoxide Moiety

The strained three-membered ring of 1,2-epoxyhexadecane is susceptible to cleavage by nucleophiles. This reactivity is significantly influenced by the reaction conditions, which dictate the mechanism and, consequently, the regioselectivity of the ring opening.

Nucleophilic Ring Opening Reactions

Nucleophilic attack on the epoxide ring is the fundamental pathway for its transformation. The electron-deficient nature of the epoxide carbons, particularly when activated by a catalyst, makes them targets for electron-rich species.

In the presence of acid catalysts, the oxygen atom of the epoxide is protonated, increasing the electrophilicity of the epoxide carbons and making the C-O bond more susceptible to cleavage testbook.comlibretexts.orgbyjus.com. This activation can lead to a mechanism that is often described as a hybrid between SN1 and SN2 pathways testbook.combyjus.com.

Mechanism: The protonation of the epoxide oxygen weakens the C-O bond. While a full carbocation intermediate may not always form, the more substituted carbon (C2 in this compound) develops a partial positive charge, stabilizing any developing positive character testbook.comlibretexts.orgbyjus.comaakash.ac.inaakash.ac.in. This makes it the preferred site for nucleophilic attack. The nucleophile, such as water or a halide ion, then attacks this more electrophilic carbon. The attack often occurs from the backside, characteristic of an SN2 process, leading to inversion of stereochemistry at the attacked carbon testbook.comlibretexts.orgbyjus.com. However, the influence of carbocation stability leans the mechanism towards SN1-like behavior aakash.ac.inaakash.ac.in. Some studies suggest that steric effects and strain also play a role in determining regioselectivity under acidic conditions, potentially favoring attack at the sterically more hindered carbon if it leads to a less destabilizing strain energy researchgate.net.

Regioselectivity: For terminal epoxides like this compound, acid-catalyzed nucleophilic attack typically occurs at the more substituted carbon (C2), leading to the formation of a product where the nucleophile is attached to C2 and the hydroxyl group (from the opened epoxide oxygen) is at C1 testbook.comlibretexts.orgbyjus.comaakash.ac.inaakash.ac.in. This is often referred to as Markovnikov regioselectivity pearson.com. For example, hydrolysis under acidic conditions yields 1,2-hexadecanediol (B1668426) with the hydroxyl groups preferentially positioned at C1 and C2, with the attack of water favoring C2.

Stereochemistry: The ring opening typically results in the formation of trans-diols or trans-halohydrins, reflecting the backside attack mechanism testbook.comlibretexts.orgbyjus.comaakash.ac.inaakash.ac.in.

Under basic conditions, the epoxide ring is opened by strong nucleophiles, such as hydroxide (B78521) ions (OH⁻) or alkoxide ions (RO⁻), primarily through an SN2 mechanism testbook.comlibretexts.orgbyjus.comaakash.ac.inaakash.ac.in.

Mechanism: The nucleophile directly attacks one of the epoxide carbons. Since the reaction proceeds via a concerted SN2 mechanism, steric hindrance plays a dominant role in determining regioselectivity testbook.comlibretexts.orgbyjus.comaakash.ac.inaakash.ac.inresearchgate.net.

Regioselectivity: For terminal epoxides like this compound, the nucleophile preferentially attacks the less substituted carbon (C1) due to less steric hindrance testbook.comlibretexts.orgbyjus.comaakash.ac.inaakash.ac.inresearchgate.net. This results in the nucleophile being attached to C1 and the hydroxyl group at C2. For example, base-catalyzed hydrolysis leads to 1,2-hexadecanediol, with the hydroxyl group from the attacking hydroxide ion at C1 and the other hydroxyl group at C2.

Stereochemistry: Similar to acid-catalyzed reactions, base-catalyzed ring opening via an SN2 mechanism leads to trans-1,2-diols or trans-halohydrins due to the backside attack of the nucleophile testbook.comlibretexts.orgbyjus.comaakash.ac.inaakash.ac.in.

Amines are potent nucleophiles that readily react with epoxides, forming β-amino alcohols. This reaction is fundamental to the curing of epoxy resins researchgate.netacs.orgmdpi.comnih.govresearchgate.net.

Mechanism: The reaction typically proceeds via an SN2 mechanism, where the amine nitrogen attacks one of the epoxide carbons researchgate.netacs.orgnih.govresearchgate.net. Primary amines have two reactive hydrogen atoms, and secondary amines have one. The initial attack by a primary amine on this compound would lead to a secondary amine and a hydroxyl group on adjacent carbons (e.g., 2-amino-1-hexadecanol or 1-amino-2-hexadecanol) acs.orgnih.gov. The resulting secondary amine can then react with another epoxide molecule, forming a tertiary amine and another hydroxyl group acs.orgnih.gov.

Regioselectivity: The amine nucleophile generally attacks the less substituted carbon (C1) of this compound, consistent with an SN2 pathway .

Epoxides react with hydrogen halides (HX) to form halohydrins, which are compounds containing vicinal hydroxyl and halogen groups masterorganicchemistry.comfiveable.mereadchemistry.comchemistrywithdrsantosh.comsci-hub.se.

Mechanism: The reaction begins with the protonation of the epoxide oxygen by the hydrogen halide. This is followed by the nucleophilic attack of the halide ion (X⁻) on the protonated epoxide. The reaction proceeds through a cyclic halonium ion intermediate, which is similar to the bromonium ion formed during alkene halogenation masterorganicchemistry.comlibretexts.org. The halide ion then attacks this intermediate from the backside masterorganicchemistry.comlibretexts.org.

Regioselectivity: In the case of unsymmetrical epoxides like this compound, the halide ion attacks the more substituted carbon (C2) of the halonium ion intermediate. This regioselectivity is attributed to the greater ability of the more substituted carbon to stabilize the developing positive charge in the transition state, aligning with Markovnikov's rule pearson.commasterorganicchemistry.comlibretexts.org. Thus, the halohydrin formed would predominantly be 1-hydroxy-2-halohexadecane.

Subsequent Reactions: Halohydrins are often unstable intermediates. They can undergo further reactions, such as intramolecular cyclization under basic conditions to re-form epoxides masterorganicchemistry.comacs.orgthieme-connect.de or elimination reactions to form vinyl halides or other products masterorganicchemistry.comreadchemistry.comresearchgate.net. For instance, the halohydrin can react further with HX to yield a 1,2-dihalide readchemistry.comsci-hub.se.

Hydrolysis is the reaction of an epoxide with water, typically catalyzed by acid or base, to produce a vicinal diol testbook.comlibretexts.orgfiveable.melibretexts.orggoogle.com. For this compound, the product is 1,2-hexadecanediol google.comacs.org.

Mechanism & Regioselectivity (Acid-Catalyzed): As described in section 3.1.1.1, acid catalysis leads to protonation of the epoxide oxygen. Water then attacks the more substituted carbon (C2), yielding a trans-1,2-diol. For this compound, this results in 1,2-hexadecanediol with the hydroxyl groups at C1 and C2, with the hydroxyl originating from water at C2. testbook.comlibretexts.orgbyjus.comaakash.ac.inaakash.ac.inacs.org.

Mechanism & Regioselectivity (Base-Catalyzed): Under basic conditions, hydroxide ions attack the less substituted carbon (C1) via an SN2 mechanism, also producing a trans-1,2-diol. For this compound, this yields 1,2-hexadecanediol with the hydroxyl group from hydroxide at C1 and the other hydroxyl at C2 testbook.comlibretexts.orgbyjus.comaakash.ac.inaakash.ac.in.

Enzymatic Hydrolysis: Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to diols, often with high regioselectivity and enantioselectivity wikipedia.orgresearchgate.netnih.govnih.gov. For example, some EHs exhibit a preference for attacking the more substituted carbon of the epoxide wikipedia.org.

Data Table 1: Regioselectivity and Stereochemistry in Nucleophilic Ring Opening of this compound

| Reaction Conditions | Nucleophile | Preferred Attack Site (this compound) | Resulting Product (General) | Stereochemistry | Mechanism Type | Citation(s) |

| Acidic | H₂O | C2 (more substituted) | 1,2-Hexadecanediol | trans | SN1-like | testbook.comlibretexts.orgbyjus.comaakash.ac.inaakash.ac.inacs.org |

| Basic | OH⁻ | C1 (less substituted) | 1,2-Hexadecanediol | trans | SN2 | testbook.comlibretexts.orgbyjus.comaakash.ac.inaakash.ac.inresearchgate.net |

| Acidic | Halide (X⁻) | C2 (more substituted) | 1-Halo-2-hexadecanol | trans | SN1-like | pearson.commasterorganicchemistry.comreadchemistry.comsci-hub.selibretexts.org |

| Neutral/Basic | Amine (RNH₂) | C1 (less substituted) | 2-Amino-1-hexadecanol | trans | SN2 | researchgate.netacs.orgnih.gov |

Compound List:

this compound

1,2-Hexadecanediol

Halohydrin

Diol

Amine

Epoxy resin

Glycol

Halide ion

Hydroxide nucleophile

Carbocation

Halonium ion

Alkoxide

Primary amine

Secondary amine

Tertiary amine

1-Halo-2-hexadecanol

2-Halo-1-hexadecanol

2-Amino-1-hexadecanol

1-Amino-2-hexadecanol

Azidolysis of this compound and Precursors to Aminoalcohols

The ring-opening reaction of epoxides with azide (B81097) ions (N₃⁻) is known as azidolysis, yielding vicinal azido (B1232118) alcohols. These azido alcohols are crucial intermediates, as the azide group can be readily reduced to an amine, thus providing a pathway to aminoalcohols. For hydrophobic epoxides like this compound, the reaction can be facilitated by the presence of surfactants or performed in aqueous-organic biphasic systems to ensure solubility of both the epoxide and the azide source, typically sodium azide (NaN₃) researchgate.netsemanticscholar.org. The regioselectivity of the azidolysis reaction, meaning the preferred site of nucleophilic attack on the epoxide ring, can be influenced by factors such as pH and the presence of catalysts. Under neutral or basic conditions, attack typically occurs at the less substituted carbon atom of the epoxide.

Thiolysis and Iodolysis Reactions

Thiolysis involves the ring-opening of epoxides by thiols (R-SH), leading to the formation of β-hydroxy sulfides beilstein-journals.orgresearchgate.net. This reaction is valuable for synthesizing organosulfur compounds, which are important in various chemical and biological applications. Thiolysis can be achieved under various conditions, including the use of Lewis acid catalysts, organocatalysts, or even under catalyst-free conditions in polar solvents like water beilstein-journals.orgresearchgate.netarkat-usa.org. The regioselectivity of thiolysis, similar to azidolysis, is often directed towards the less sterically hindered carbon of the epoxide.

Iodolysis refers to the ring-opening reaction of epoxides with iodine or iodide sources. This reaction typically results in the formation of iodoalcohols, where an iodine atom and a hydroxyl group are introduced across the former epoxide bond researchgate.netsemanticscholar.org. The reaction conditions, particularly the pH of the aqueous medium, play a significant role in controlling the reactivity and regioselectivity of iodolysis.

Table 1: Representative Ring-Opening Reactions of Epoxides

| Reaction Type | Nucleophile | Catalyst/Conditions | Product Type | Representative Epoxide (if applicable) | Citation(s) |

| Azidolysis | Azide (N₃⁻) | NaN₃, aqueous/organic medium, pH control, CTABr (for hydrophobic epoxides) | Vicinal Azido Alcohols | This compound (hypothetical) | researchgate.netsemanticscholar.org |

| Thiolysis | Thiol (R-SH) | Catalyst-free in water; Lewis acids (e.g., Ga(OTf)₃); Organocatalysts (e.g., n-Bu₃P) | β-Hydroxy Sulfides | This compound (hypothetical) | beilstein-journals.orgresearchgate.netarkat-usa.org |

| Iodolysis | Iodide (I⁻) | Aqueous medium, pH control | Iodoalcohols | This compound (hypothetical) | researchgate.netsemanticscholar.org |

Note: Specific experimental data for this compound in these reactions were not explicitly detailed in the provided snippets; therefore, general epoxide examples are used to illustrate the reaction types.

Carbonation of this compound with Carbon Dioxide to Form Cyclic Carbonates

The cycloaddition of carbon dioxide (CO₂) to epoxides is a highly atom-economical and environmentally benign method for producing cyclic carbonates specificpolymers.commdpi.commdpi.comresearchgate.net. This reaction is a key example of CO₂ valorization, transforming a greenhouse gas into a valuable chemical commodity. Cyclic carbonates, such as those derived from this compound, find applications as solvents, intermediates for polymer synthesis (e.g., polycarbonates and non-isocyanate polyurethanes), and components in electrolytes for lithium-ion batteries specificpolymers.comresearchgate.net.

The general mechanism involves the activation of either the epoxide or CO₂, followed by nucleophilic attack and subsequent ring closure to form the five-membered cyclic carbonate ring mdpi.comcurtin.edu.au.

A variety of catalytic systems have been developed to promote the cycloaddition of CO₂ to epoxides under mild conditions. Among the most effective and widely studied are systems employing quaternary ammonium (B1175870) or phosphonium (B103445) salts, often in combination with a hydrogen bond donor (HBD). Tetrabutylammonium iodide (Bu₄NI) is a prominent example of such a catalyst mdpi.comresearchgate.net. The presence of water as a co-catalyst or promoter has been shown to significantly enhance the catalytic activity and yield of cyclic carbonates, even at room temperature, by acting as an effective hydrogen bond donor that aids in activating the epoxide ring researchgate.netresearchgate.net. Other effective catalytic systems include ionic liquids, supported ionic liquids, and various organocatalysts, often designed to incorporate both Lewis acidic (e.g., hydrogen bond donating) and Lewis basic (nucleophilic) sites researchgate.netcurtin.edu.aunih.govajol.info.

Table 2: Catalytic Systems for CO₂ Cycloaddition to Epoxides

| Catalyst System | Co-catalyst/Promoter | Epoxide Substrate (Examples) | CO₂ Pressure (bar) | Temperature (°C) | Cyclic Carbonate Yield (%) | Citation(s) |

| Bu₄NI | Water | Styrene oxide, Propylene oxide | 10 | 45 | Up to 85% (Propylene oxide) | researchgate.net |

| Bu₄NI | Water | 1,2-Epoxyhexane | 10 | 45 | Not specified | researchgate.net |

| KI | PEG-400 | Methyl soyate epoxide | 3.0 | 120 | 99% | mdpi.com |

| Imidazolium hydrogen carbonate (supported on KIT-6) | - | Various epoxides | 20 | 120 | Good to excellent | ajol.info |

| 1,3-dimethylimidazolium iodide | - | Various epoxides | 20 | 80 | High | researchgate.net |

Note: Data are representative of general epoxide reactions. Specific yields for this compound may vary.

The synthesis of cyclic carbonates from CO₂ and epoxides embodies several key principles of green chemistry:

Atom Economy: The reaction proceeds with 100% atom economy, meaning all atoms from the reactants are incorporated into the product, generating no by-products specificpolymers.commdpi.comresearchgate.net.

Use of Renewable Feedstocks: Carbon dioxide is an abundant, non-toxic, and readily available C1 building block, often considered a waste product that can be valorized specificpolymers.commdpi.comeuropa.eu.

Reduced Toxicity: This method offers a safer alternative to traditional synthesis routes for carbonates that may involve highly toxic reagents like phosgene (B1210022) specificpolymers.com.

Catalysis: The use of efficient catalysts allows the reaction to proceed under milder conditions (lower temperatures and pressures), reducing energy consumption researchgate.netresearchgate.net.

Solvent Reduction: Many processes can be performed solvent-free or in greener solvent systems, further minimizing environmental impact arkat-usa.orgspecificpolymers.com.

Catalytic Systems for CO2 Fixation (e.g., Bu4NI and Water)

Polymerization and Derivatization of this compound

The epoxide functionality also makes this compound amenable to polymerization reactions.

Epoxides are well-known monomers for ring-opening polymerization (ROP), a process that involves the cleavage of the epoxide ring and subsequent propagation to form polymer chains. This polymerization can be initiated by various species, including anionic, cationic, or coordination initiators rsc.orgwiley-vch.de. The driving force for ROP of epoxides is often the relief of ring strain inherent in the three-membered ring wiley-vch.de.

While specific polymerization data for this compound are not detailed in the provided snippets, the general principles of epoxide ROP apply. Depending on the initiator and reaction conditions, this compound could be polymerized to form poly(ether)s with pendant long alkyl chains. These polymers might exhibit unique properties related to their amphiphilicity or potential for self-assembly. Furthermore, epoxides can also undergo alternating copolymerization with other monomers, such as cyclic anhydrides or thioanhydrides, to produce functionalized polyesters or polythioesters researchgate.net.

Compound List:

this compound

Aminoalcohols

Azido alcohols

Vicinal azido alcohols

Thiol

β-Hydroxy Sulfides

Iodoalcohols

Carbon Dioxide (CO₂)

Cyclic Carbonates

Propylene Carbonate

Styrene Oxide

Ethylene Carbonate

1,2-Hexene Carbonate

Sodium Azide (NaN₃)

Tetrabutylammonium Iodide (Bu₄NI)

Potassium Iodide (KI)

Poly(ethylene glycol) (PEG)

Phosgene

Polycarbonates

Polyhydroxyurethanes (PHUs)

Isocyanates

Alcohols

Ethers

Thioesters

Polythioesters

Thioanhydrides

Ring-Opening Polymerization of this compound

Photoinitiated Cationic Polymerization of Epoxides

The photoinitiated cationic polymerization of epoxides involves the photolysis of photoinitiators, such as onium salts, which generate strong acids. These acids protonate the epoxide oxygen, initiating a cationic ring-opening polymerization amazonaws.comvot.pl. The process can be rapid, with significant monomer conversion occurring within fractions of a second under intense illumination amazonaws.com. Studies on various epoxide monomers have shown that the rate of PCP is influenced by the monomer's structure, including factors like ring strain and steric hindrance vot.pl. While specific studies detailing the PCP of this compound are not extensively detailed in the provided search results, it is understood that long-chain terminal epoxides can undergo this type of polymerization vot.pldokumen.pub. The general mechanism involves the generation of a Brønsted acid from the photoinitiator, which then protonates the epoxide, leading to ring opening and chain propagation vot.pl.

Steric Hindrance and Reactivity in Polymerization

The long hexadecane (B31444) chain of this compound can introduce significant steric hindrance, affecting its reactivity in polymerization. Generally, steric hindrance around an epoxide group can reduce the rate of cationic polymerization vot.pl. This is because larger substituents or bulkier structures can impede the approach of the growing polymer chain or the initiating species to the epoxide ring, thus slowing down the propagation step vot.plrsc.orgrsc.org. While cycloaliphatic epoxides are often more reactive due to ring strain, acyclic epoxides, especially those with long alkyl chains, can exhibit reduced polymerization rates due to steric factors vot.pl. The hexadecane chain, being a long, flexible, and bulky substituent, would likely contribute to such steric effects, potentially leading to slower polymerization kinetics compared to shorter-chain or less sterically demanding epoxides.

Derivatization for Hydrophobically Modified Polymers

This compound can be utilized as a hydrophobic modifier to impart specific properties to polymers, particularly to hydrophilic polymer backbones like hydroxyethyl (B10761427) cellulose (B213188) (HEC).

Synthesis of Hydrophobically Modified Hydroxyethyl Cellulose (EP16-HAHEC)

Hydrophobically modified hydroxyethyl cellulose (EP16-HAHEC) is synthesized by reacting hydroxyethyl cellulose (HEC) with this compound researchgate.netresearchgate.net. This reaction, often carried out via a macromolecule reaction method or etherification, grafts the long hydrophobic hexadecane chain onto the HEC backbone researchgate.netresearchgate.net. The synthesis is typically straightforward and can yield products with enhanced properties. For instance, studies have shown that this modification results in polymers with improved viscosification properties, thermal stability, shear resistance, and salt resistance researchgate.netresearchgate.netashland.com. The amphiphilic nature of the resulting EP16-HAHEC molecules is attributed to the combination of the hydrophilic cellulose backbone and the hydrophobic hexadecane chains researchgate.netashland.com.

Table 1: Synthesis of Hydrophobically Modified Hydroxyethyl Cellulose (EP16-HAHEC)

| Reactant 1 | Reactant 2 | Reaction Method | Resulting Polymer | Key Property Enhancements | Reference |

| Hydroxyethyl Cellulose | This compound | Macromolecule reaction / Etherification | EP16-HAHEC | Enhanced viscosification, thermal stability, shear resistance, salt resistance, surface activity | researchgate.netresearchgate.netashland.com |

Rheological Behavior of Modified Polymers

The incorporation of hydrophobic groups, such as the hexadecyl chain from this compound, into hydrophilic polymers like HEC significantly alters their rheological behavior researchgate.netresearchgate.netresearchgate.net. EP16-HAHEC exhibits associative thickening, meaning it thickens aqueous systems not only through chain entanglement and hydrogen bonding but also via hydrophobic interactions researchgate.netashland.comresearchgate.net. In aqueous solutions, the hydrophobic hexadecane groups tend to aggregate, forming a three-dimensional polymer network researchgate.netashland.com. This network structure leads to a substantial increase in viscosity, particularly above a critical polymer concentration researchgate.netresearchgate.net.

The rheological properties of EP16-HAHEC are characterized by:

Pseudoplastic (Shear-Thinning) Behavior : The viscosity decreases as the shear rate increases, a common characteristic of associative thickeners researchgate.netashland.com.

Enhanced Viscosification : EP16-HAHEC demonstrates a more potent thickening effect compared to unmodified HEC, often requiring lower concentrations to achieve the same viscosity researchgate.netashland.com.

Improved Stability : The modified polymers show better performance in terms of thermal stability, shear resistance, and tolerance to electrolytes (salt resistance) researchgate.netresearchgate.netashland.com.

Surface Activity : The amphiphilic nature contributes to surface activity, allowing for potential use as co-emulsifiers researchgate.netashland.com.

The formation of supramolecular aggregation networks is directly linked to the increase in apparent viscosity researchgate.net. These properties make EP16-HAHEC valuable in applications requiring controlled rheology, such as in coatings, personal care products, and enhanced oil recovery fluids.

Table 2: Rheological Characteristics of EP16-HAHEC

| Property | Observation | Mechanism | Reference |

| Viscosity | Significantly increased compared to unmodified HEC; exhibits associative thickening. | Hydrophobic aggregation of hexadecane chains forming a 3D polymer network. | researchgate.netashland.comresearchgate.net |

| Shear Behavior | Pseudoplastic (shear-thinning). | Alignment and disentanglement of polymer chains under shear, disrupting hydrophobic associations. | researchgate.netashland.com |

| Thermal Stability | Improved. | Enhanced network structure and hydrophobic interactions contribute to greater stability. | researchgate.netresearchgate.net |

| Shear Resistance | Enhanced. | The stable hydrophobic associations provide resistance to shear forces. | researchgate.netresearchgate.net |

| Salt Resistance | High tolerance to electrolytes. | Hydrophobic interactions are less affected by ionic strength compared to hydrogen bonding or electrostatic interactions in some systems. | researchgate.netresearchgate.net |

| Surface Activity | Exhibits surface activity due to amphiphilic structure. | Presence of both hydrophilic (HEC backbone) and hydrophobic (hexadecane chain) segments. | researchgate.netashland.com |

Oxidative and Reductive Transformations of this compound

The epoxide ring in this compound is susceptible to both oxidative and reductive transformations, leading to various functional groups.

Oxidative Transformations: While specific detailed studies on the oxidation of this compound are not extensively detailed in the provided search results, epoxides can be oxidized under various conditions. For instance, epoxides can undergo oxidative cleavage, potentially yielding dicarboxylic acids or other oxygenated species, depending on the oxidizing agent and reaction conditions. However, the primary reactivity of epoxides often involves ring-opening rather than direct oxidation of the epoxide functionality itself, unless specific catalysts or conditions are employed. One study mentions the conversion of hexadec-1-ene to this compound as an intermediate step in microbial degradation pathways, suggesting that biological oxidation can lead to its formation scienceopen.com.

Reductive Transformations: The epoxide ring can be reduced, typically leading to the formation of alcohols. Reductive ring-opening of epoxides can be achieved using various reducing agents. For example, catalytic hydrogenation (e.g., using Raney nickel or palladium catalysts) under appropriate conditions would likely open the epoxide ring to yield 1,2-hexadecanediol. Alternatively, hydride reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of certain Lewis acids can also effect the reduction of epoxides to alcohols, often with regioselectivity depending on the specific reagent and substrate smolecule.com. The reduction would typically yield 1-hexadecanol (B1195841) or 2-hexadecanol, or a mixture thereof, depending on the mechanism of ring opening. For example, a hydride attack on the less substituted carbon (C1) would yield 2-hexadecanol, while attack on the more substituted carbon (C2) would yield 1-hexadecanol.

Iv. Analytical Characterization Techniques in 1,2 Epoxyhexadecane Research

Spectroscopic Methods

Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecule, providing detailed information about its structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed insights into the molecular skeleton and the environment of specific atoms. It is also instrumental in monitoring the progress of reactions involving 1,2-Epoxyhexadecane, such as ring-opening or functionalization reactions. researchgate.netbhu.ac.inmdpi.comlibretexts.org

1H-NMR Analysis of Epoxide Ring Protons and Derivatives

Proton Nuclear Magnetic Resonance (1H-NMR) spectroscopy is highly effective for characterizing the protons directly associated with the epoxide ring in this compound. The protons on the carbons of the oxirane ring (C1 and C2) typically resonate in a characteristic region, generally between 2.5 and 3.5 ppm. oregonstate.edulibretexts.org The specific chemical shifts and splitting patterns are sensitive to the molecular environment and can be used to distinguish the protons on the carbon directly bonded to oxygen and another carbon (CH-O) from those on the adjacent methylene (B1212753) group (CH2-O). researchgate.netvot.pl

Furthermore, 1H-NMR is invaluable for monitoring reactions involving the epoxide moiety. For instance, in studies involving the cycloaddition of CO2 to this compound, the disappearance of the signals corresponding to the epoxide ring protons (typically in the 2.6-3.0 ppm range) and the appearance of new signals characteristic of the product's functional groups serve as direct evidence of the reaction's progress and completion. researchgate.netgoogle.com

13C-NMR for Carbon Skeleton Characterization

Carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy provides direct information about the carbon framework of this compound. The carbons within the epoxide ring (C1 and C2) are typically deshielded due to the electronegativity of the oxygen atom and the ring strain, causing them to resonate in a distinct chemical shift range, generally between 45 and 55 ppm. bhu.ac.inoregonstate.educhemguide.co.uklibretexts.org Carbons further down the long alkyl chain, such as C3 and subsequent carbons, will exhibit chemical shifts characteristic of aliphatic carbons, typically in the 10-30 ppm range, with the terminal methyl carbon (C16) appearing at the lower end of this scale. bhu.ac.inchemguide.co.uk This technique allows for the unambiguous assignment of the carbon backbone and helps confirm the presence and position of the epoxide functionality.

| Nucleus | Position (C) | Chemical Shift (ppm) | Assignment |

| ¹H | C1, C2 | 2.5 – 3.5 (multiplet) | Epoxide ring protons |

| ¹³C | C1, C2 | 45 – 55 | Epoxide carbons |

| ¹³C | C3 | ~25 – 30 | Alkyl chain (adjacent) |

| ¹³C | C16 | ~14 | Terminal methyl group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique for identifying functional groups within a molecule by detecting the absorption of specific infrared radiation frequencies, which correspond to the vibrational modes of chemical bonds. savemyexams.compressbooks.pubvscht.czoregonstate.edu For this compound, IR spectroscopy is particularly useful for confirming the presence of the epoxide functional group.

The epoxide ring exhibits characteristic absorption bands. The C-O stretching vibrations are typically observed in the region of 1250-800 cm⁻¹. Specific bands associated with the epoxide ring, such as asymmetric and symmetric ring stretching or C-H deformation modes near the ring, often appear in the range of 1240 cm⁻¹ and 800-850 cm⁻¹, respectively. oregonstate.eduoregonstate.edu Additionally, the strong C-H stretching vibrations of the long aliphatic chain are observed in the typical range of 2850-2960 cm⁻¹. savemyexams.compressbooks.puboregonstate.edu The absence of carbonyl (C=O) or hydroxyl (O-H) stretching bands further supports the identification of the compound as an epoxide. oregonstate.edu

| Wavenumber (cm⁻¹) | Functional Group / Vibration | Intensity |

| 2850-2960 | C-H stretching (aliphatic) | Strong |

| 1250-1200 | C-O stretching (epoxide ring) | Strong |

| 850-800 | C-O stretching / C-H deformation | Medium/Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is indispensable for determining the molecular weight of this compound and for providing structural information through the analysis of its fragmentation patterns. libretexts.orgpressbooks.pubhscprep.com.au Electron ionization (EI) is a common ionization technique used in MS, which often leads to the formation of a molecular ion (M⁺) and various fragment ions.

The molecular weight of this compound (C16H32O) is approximately 240.42 g/mol . nih.govsigmaaldrich.com Therefore, the molecular ion peak (M⁺) is expected at m/z 240. libretexts.org Fragmentation patterns can arise from the cleavage of bonds within the molecule. For this compound, common fragmentation pathways might include the loss of small alkyl groups from the terminal end of the hexadecane (B31444) chain, such as a methyl group (loss of 15 Da) or an ethyl group (loss of 29 Da). Cleavage adjacent to the epoxide ring can also lead to characteristic fragments, providing further structural confirmation. libretexts.org

| m/z | Ion Species / Fragment | Description |

| 240 | [M]⁺ | Molecular ion |

| 225 | [M-CH₃]⁺ | Loss of methyl group |

| 211 | [M-C₂H₅]⁺ | Loss of ethyl group |

| ... | ... | Other fragmentation products |

GC-MS for Identification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of Gas Chromatography (GC) with the identification capabilities of Mass Spectrometry (MS). This makes it an exceptionally powerful tool for identifying and quantifying compounds, including this compound, within complex mixtures. drawellanalytical.comresearchgate.netnih.govsemanticscholar.org

In GC-MS analysis, the sample is first separated into its individual components as they pass through a GC column. Each separated compound is then introduced into the mass spectrometer, where it is ionized and its mass-to-charge ratio (m/z) is measured, generating a mass spectrum. The identification of this compound is achieved by comparing its retention time on the GC column and its characteristic mass spectrum to those of known standards or spectral databases. drawellanalytical.comresearchgate.net For example, this compound has been identified in complex biological matrices using GC-MS, where its presence was confirmed by its specific retention time and mass fragmentation pattern. researchgate.netnih.govsemanticscholar.org

V. Applications and Research Frontiers of 1,2 Epoxyhexadecane Derivatives

Materials Science and Polymer Engineering

The reactive epoxide group of 1,2-Epoxyhexadecane makes it a versatile building block for synthesizing specialty chemicals and advanced polymer systems myskinrecipes.com. Notably, it has been employed as a hydrophobic monomer in the synthesis of hydrophobically modified hydroxyethyl (B10761427) cellulose (B213188) (EP16-HAHEC). This modification resulted in polymers with enhanced viscosification properties, improved thermal stability, greater shear resistance, and increased salt tolerance. The resulting amphiphilic structure also contributed to the polymer's surface activity haz-map.com. Its utility extends to being a component in lipid nanoparticle synthesis epo.org.

Role in Epoxy Resin Formulations and Coatings

Surfactant Chemistry and Detergent Development

Long-chain cyclic carbonates derived from epoxides, such as 1,2-hexadecene carbonate (HDC) synthesized from this compound and CO₂, have shown promise as non-ionic surfactants researchgate.net. These compounds can be synthesized via green catalytic approaches. The longer alkyl chain, as seen in HDC, plays a crucial role in their performance as surfactants researchgate.net.

Studies have indicated that this compound derivatives, like 1,2-hexadecene carbonate (HDC), can effectively reduce interfacial tension between water and hexane, demonstrating suitability as non-ionic surfactants researchgate.net. HDC has shown comparable surface activity to benchmark surfactants like sodium dodecyl sulphate (SDS) in certain concentrations researchgate.net. The stability of emulsions is significantly influenced by the surfactant's molecular structure; longer hydrophobic chains, such as that in this compound derivatives, contribute to enhanced emulsion stability by promoting deeper penetration into oil droplets and forming more robust hydrophobic interactions, thereby preventing coalescence researchgate.net. For instance, HDC has been shown to improve colloidal stability and reduce average droplet size in inverse emulsions researchgate.net.

This compound is recognized as a key chemical intermediate for the synthesis of various surface-active agents, including detergents and emulsifiers myskinrecipes.comontosight.aialfa-chemistry.com. Its reactive epoxide group readily undergoes ring-opening reactions, facilitating its use in creating molecules with amphiphilic properties essential for surface activity myskinrecipes.comalfa-chemistry.com. It can be reacted with amines or other functional groups to form a range of surfactants researchgate.netwikipedia.orggoogle.comgoogle.com. For example, it can be used in the preparation of amphoteric and zwitter-ionic phosphate (B84403) surfactants google.com, and in the synthesis of oligomeric surfactants google.com. The compound's long alkyl chain is a critical feature that contributes to its effectiveness in reducing surface tension and stabilizing emulsions researchgate.netresearchgate.net.

Pharmaceutical and Biomedical Applications

Lipid Nanoparticle Formulation and Intracellular Deliveryresearchgate.net

This compound serves as a crucial component in the synthesis of novel lipid materials for advanced drug delivery systems, particularly lipid nanoparticles (LNPs). These nanoparticles are a cornerstone in the delivery of nucleic acid-based therapeutics, such as mRNA, due to their ability to encapsulate and protect fragile genetic material while facilitating cellular uptake.

Research has demonstrated the use of this compound as a lipophilic tail in the synthesis of ionizable lipids, which are key components of LNPs. For instance, in the development of systems for mRNA delivery, this compound has been reacted with amine-containing molecules to create specific lipid structures nih.govresearchgate.net. These synthesized lipids, when formulated into LNPs alongside other essential components like cholesterol, helper lipids (e.g., DOPE), and PEGylated lipids, contribute to the stability and efficacy of the nanoparticle system for intracellular delivery nih.govgoogle.comresearchgate.netgoogle.com. Studies have explored various epoxyalkanes, including 1,2-epoxydodecane, 1,2-epoxytetradecane, and this compound, as building blocks for these advanced delivery vehicles, highlighting their role in tailoring nanoparticle properties for specific therapeutic applications google.comresearchgate.net.

Table 1: Epoxyalkanes in Lipid Nanoparticle Synthesis

| Epoxyalkane | Chemical Formula | Role in LNP Synthesis | Reference(s) |

| This compound | C₁₆H₃₂O | Lipophilic tail for ionizable lipid synthesis | nih.govresearchgate.netgoogle.comresearchgate.netgoogle.com |